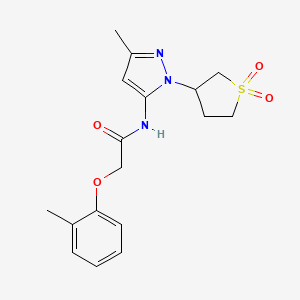

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-2-(o-tolyloxy)acetamide

Description

This compound is a pyrazole-acetamide derivative characterized by a 1,1-dioxidotetrahydrothiophen-3-yl substituent at the pyrazole N1-position, a methyl group at C3, and an o-tolyloxyacetamide side chain. The o-tolyloxy moiety introduces steric bulk and lipophilicity, which may influence receptor binding or pharmacokinetic properties.

Properties

IUPAC Name |

N-[2-(1,1-dioxothiolan-3-yl)-5-methylpyrazol-3-yl]-2-(2-methylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O4S/c1-12-5-3-4-6-15(12)24-10-17(21)18-16-9-13(2)19-20(16)14-7-8-25(22,23)11-14/h3-6,9,14H,7-8,10-11H2,1-2H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUENYAYYQNAYDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)NC2=CC(=NN2C3CCS(=O)(=O)C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-2-(o-tolyloxy)acetamide typically involves multiple steps, starting with the preparation of the core pyrazolyl and dioxidotetrahydrothiophene structures. These intermediates are then coupled with the o-tolyloxyacetamide group through a series of reactions, including nucleophilic substitution and acylation.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up to ensure cost-effectiveness and efficiency. This involves optimizing reaction conditions, such as temperature, pressure, and choice of solvents, to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of sulfoxides and sulfones.

Reduction: Production of reduced thiophenes.

Substitution: Generation of various substituted pyrazoles and acetamides.

Scientific Research Applications

G Protein-Gated Inwardly Rectifying Potassium Channels (GIRK)

Recent studies have identified this compound as a potent activator of GIRK channels, which play a critical role in regulating neuronal excitability and cardiac function. It has been shown to exhibit nanomolar potency in activating GIRK1/2 channels while demonstrating improved metabolic stability compared to traditional compounds in this class .

Table: Potency of Compounds on GIRK Channels

| Compound | GIRK1/2 Potency (nM) | GIRK1/4 Potency (nM) |

|---|---|---|

| 11a | <10 | >6000 |

| 12g | 723 | 2869 |

| 12c | 609 | Inactive |

Anticancer Potential

In vitro studies have explored the anticancer properties of this compound, revealing its ability to inhibit cell proliferation in various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent .

Case Study: Cytotoxicity Assessment

- Method: MTT assay conducted on human cancer cell lines.

- Findings: Significant reduction in cell viability at concentrations ranging from 0.19 to 100 μM after 72 hours of treatment.

Therapeutic Applications

Given its biological activity, N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-2-(o-tolyloxy)acetamide holds promise for several therapeutic applications:

Potential Applications:

- Neuroprotective Agents: By modulating potassium channels, it may help protect against neurodegenerative diseases.

- Cardiovascular Therapeutics: Its role in cardiac ion channel modulation suggests potential use in treating arrhythmias.

- Anticancer Drugs: With demonstrated cytotoxic effects against cancer cells, it could be developed into a novel anticancer therapy.

Mechanism of Action

The compound exerts its effects primarily through the activation of G protein-gated inwardly-rectifying potassium (GIRK) channels. By binding to these channels, it modulates the flow of potassium ions, which can influence cellular excitability and signaling pathways. The molecular targets and pathways involved include potassium channels and associated regulatory proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed analysis of three analogous compounds from the provided evidence, focusing on structural differences, synthesis, and inferred properties.

2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide ()

- Key Structural Differences: Pyrazole Substituents: Replaces the sulfone-containing tetrahydrothiophene ring with a 4-chlorophenyl group. The C3 position features a cyano group instead of a methyl group. Acetamide Side Chain: Uses a 2-chloroacetamide group rather than an o-tolyloxyacetamide.

- Synthesis: Prepared via nucleophilic substitution between 1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-amine and chloroacetyl chloride in the presence of a base (e.g., triethylamine).

- Lower polarity compared to the sulfone-containing target compound could result in reduced aqueous solubility .

5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone ()

- Key Structural Differences: Core Structure: Features a thiophene ring fused with a pyrazole via a methanone linker, unlike the acetamide-linked pyrazole in the target compound. Functional Groups: Includes amino, hydroxy, and cyano groups, contrasting with the methyl and sulfone groups in the target.

- Synthesis: Formed via cyclocondensation of malononitrile or ethyl cyanoacetate with a pyrazole precursor in 1,4-dioxane, catalyzed by triethylamine and sulfur.

- Inferred Properties: The hydroxy and amino groups may enhance hydrogen-bonding capacity, improving target affinity but limiting blood-brain barrier penetration.

Compound 167 ()

- Key Structural Differences :

- Complexity : Incorporates multiple heterocycles (indazol, pyridin, pyrazole) and a cyclopropane group, making it significantly larger and more synthetically challenging.

- Acetamide Side Chain : Shares the acetamide motif but includes a 3-cyclopropyl-4-(2-hydroxyethyl)-5-methyl-pyrazole substituent.

- Synthesis : Prepared via coupling of a fluorinated indazol-pyridin intermediate with 2-{3-cyclopropyl-4-(2-hydroxyethyl)-5-methyl-1H-pyrazol-1-yl}acetic acid, referencing methods from US2012045761.

- Inferred Properties :

- The hydroxyethyl group may improve solubility, while the cyclopropane could enhance rigidity and binding selectivity.

- Higher molecular weight (~700+ Da) compared to the target compound (~400 Da) may limit oral bioavailability .

Biological Activity

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-2-(o-tolyloxy)acetamide is a novel compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique molecular structure that includes a tetrahydrothiophene moiety and a pyrazole ring, which are known to contribute to various pharmacological effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 315.35 g/mol. The presence of the dioxo group in the tetrahydrothiophene contributes to its reactivity and potential biological activity.

The primary mechanism by which this compound exerts its biological effects is through the modulation of potassium channels, specifically GIRK1/2 channels. Activation of these channels can stabilize the resting membrane potential in neurons and cardiac cells, reducing excitability and potentially providing therapeutic benefits in conditions such as arrhythmias and epilepsy .

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Potassium Channel Activation : The compound has been shown to activate GIRK channels, leading to significant physiological effects in neuronal and cardiac tissues .

- Antiproliferative Effects : In vitro studies have demonstrated that derivatives of pyrazole compounds exhibit antiproliferative activity against several cancer cell lines. Notably, related compounds have shown IC50 values in the low micromolar range against HeLa and MCF-7 cancer cell lines .

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

- GIRK Channel Modulation : A study assessing the structure–activity relationship (SAR) of similar compounds found that modifications to the pyrazole moiety significantly influenced GIRK channel activation potency. For instance, certain substitutions improved metabolic stability while maintaining channel activation efficacy .

- Cancer Cell Line Studies : Another investigation into related pyrazole derivatives reported effective antiproliferative activities against various cancer cell lines. Compounds showed IC50 values ranging from 0.34 µM to 0.86 µM, indicating their potential as anticancer agents .

Data Table: Biological Activity Summary

Q & A

Q. What are the standard synthetic routes for preparing this compound?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example:

- Step 1 : Reacting a pyrazole precursor (e.g., 5-amino-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazole) with chloroacetyl chloride in the presence of a base like triethylamine or K₂CO₃ .

- Step 2 : Coupling the intermediate with o-tolyloxy acetic acid derivatives under reflux conditions in solvents like DMF or THF .

- Key variables : Reaction temperature (0–5°C for acylations vs. room temperature for alkylations ), stoichiometry of base (1.2 equivalents K₂CO₃ ), and purification via recrystallization .

Q. Which characterization techniques are critical for confirming its structure?

- TLC : Monitor reaction progress using silica gel plates and ethyl acetate/hexane eluents .

- NMR/IR : Confirm functional groups (e.g., sulfone at δ ~3.5–4.0 ppm in ¹H NMR ) and acetamide carbonyl (~1650–1700 cm⁻¹ in IR ).

- Mass Spectrometry : Validate molecular weight (e.g., via ESI-MS) and fragmentation patterns .

- X-ray Crystallography : Resolve regiochemistry of the pyrazole and tetrahydrothiophene rings .

Q. How can reaction yields be optimized for the acetamide coupling step?

- Use polar aprotic solvents (DMF, THF) to enhance nucleophilicity .

- Employ dropwise addition of chloroacetyl chloride at 0–5°C to minimize side reactions .

- Optimize base selection: K₂CO₃ for alkylations vs. triethylamine for acylations .

Advanced Research Questions

Q. How to address contradictions in spectral data during structural elucidation?

- Case Study : Discrepancies in ¹H NMR signals for the tetrahydrothiophene-dioxide moiety may arise from conformational flexibility. Use variable-temperature NMR to assess dynamic effects .

- Cross-Validation : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes .

- X-ray Diffraction : Resolve ambiguous NOE correlations in overcrowded regions .

Q. What strategies improve regioselectivity in pyrazole functionalization?

- Steric Control : Introduce bulky substituents (e.g., 3-methyl on pyrazole) to direct electrophiles to the C-5 position .

- Electronic Effects : Activate the pyrazole ring via electron-withdrawing groups (e.g., sulfone) to favor nucleophilic attack at specific sites .

- Catalytic Methods : Use Pd-mediated cross-coupling for selective C–H activation .

Q. How to design stability studies for this compound under physiological conditions?

- Hydrolytic Stability : Incubate the compound in buffers (pH 2–9) at 37°C and monitor degradation via HPLC .

- Photostability : Expose to UV-Vis light (300–800 nm) and assess decomposition products using LC-MS .

- Thermal Analysis : Perform TGA/DSC to determine melting points and decomposition thresholds .

Q. What computational approaches predict binding affinity for target proteins?

- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2) .

- MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories in GROMACS .

- QSAR : Correlate substituent electronegativity (e.g., o-tolyloxy) with bioactivity using Gaussian-derived descriptors .

Q. How to resolve discrepancies in biological activity across studies?

- Dose-Response Curves : Re-evaluate IC₅₀ values under standardized assay conditions (e.g., ATP levels in kinase assays) .

- Metabolite Profiling : Identify active/inactive metabolites via hepatocyte incubation and HR-MS .

- Off-Target Screening : Use kinome-wide profiling to assess selectivity .

Methodological Tables

Q. Table 1. Comparison of Synthetic Routes

| Method | Conditions | Yield (%) | Key Reference |

|---|---|---|---|

| Chloroacetylation | THF, 0–5°C, Et₃N | 72–85 | |

| Alkylation | DMF, RT, K₂CO₃ | 65–78 | |

| Condensation | Reflux, 1,4-dioxane | 60–70 |

Q. Table 2. Stability Profile

| Condition | Half-Life (Days) | Major Degradant |

|---|---|---|

| pH 7.4, 37°C | 14 | Hydrolyzed amide |

| UV Light (254 nm) | 3 | Oxidized sulfone |

| 40°C (dry) | >30 | None detected |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.